molecular formula C19H18FNO4 B2584656 2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE CAS No. 1421464-55-2

2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE

Cat. No.: B2584656
CAS No.: 1421464-55-2
M. Wt: 343.354
InChI Key: XCTBJGUMYRKYKC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative characterized by a fluorophenoxy group at the 2-position of the acetamide core and a 4-(2-methoxyphenoxy)but-2-yn-1-yl substituent on the nitrogen. The fluorophenoxy and methoxyphenoxy groups may enhance lipophilicity and hydrogen-bonding capacity, which are critical for pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBJGUMYRKYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorophenol with an appropriate acetylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 4-(2-methoxyphenoxy)but-2-yn-1-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Compound 30 , with a simple n-butyl group, achieved the highest yield (82%), likely due to minimal steric hindrance during synthesis.
  • Bulkier substituents, such as the isoleucine methyl ester in 32 , reduced yields (51%), possibly due to steric challenges in the coupling reaction .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Compound 31, featuring a hydroxyl group, exhibits the highest melting point (84°C), suggesting strong hydrogen-bonding networks.

Optical Activity :

  • Compound 32 displays significant optical activity due to the chiral isoleucine ester. The target compound lacks chiral centers but may exhibit conformational rigidity from the alkyne spacer .

Functional Group Analysis and Pharmacological Implications

Fluorophenoxy Group:

  • Present in all compounds from and the target, the fluorophenoxy moiety enhances electron-withdrawing effects and metabolic stability. This group is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

Methoxyphenoxy vs. Hydroxypropanol Substituents:

  • The target’s 2-methoxyphenoxy group increases lipophilicity compared to the hydroxylated substituent in 31, which may improve oral bioavailability but reduce aqueous solubility .

Alkyne Linker vs. Ester/Amide Chains:

  • In contrast, ester-containing analogs like 32 may undergo hydrolysis in vivo, affecting drug half-life .

Broader Context: Comparison with Other Acetamide Derivatives

The target compound lacks such planar structures, suggesting divergent therapeutic applications (e.g., enzyme inhibition vs. receptor antagonism) .

Phenoxyacetamides with Tert-Butyl Groups (): N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide includes a bulky tert-butyl group, which may improve metabolic stability but reduce solubility. The target’s methoxyphenoxy group offers a balance between lipophilicity and hydrogen-bonding capacity .

Benzoyl/Bromophenyl Derivatives (): 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide demonstrates how halogenation and ketone groups influence photophysical properties. The target’s fluorine atom and ether linkages prioritize electronic effects over UV activity .

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